2-(2-Methoxyphenyl)-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)-4-methylpiperidine is an organic compound that belongs to the class of piperidines It features a piperidine ring substituted with a 2-methoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-4-methylpiperidine can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenylmagnesium bromide with 4-methylpiperidine under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF) to facilitate the Grignard reaction.
Another method involves the use of Suzuki-Miyaura coupling, where 2-methoxyphenylboronic acid is coupled with 4-methylpiperidine using a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors. The process involves the careful control of temperature, pressure, and reaction time to ensure high purity and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives, nitro compounds
Scientific Research Applications
2-(2-Methoxyphenyl)-4-methylpiperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with various enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-4-methylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)piperazine: Shares the 2-methoxyphenyl group but has a piperazine ring instead of a piperidine ring.
2-(2-Methoxyphenyl)benzoxazole: Contains a benzoxazole ring with a similar methoxyphenyl substitution.
2-Methoxyphenylacetic acid: Features a methoxyphenyl group attached to an acetic acid moiety.
Uniqueness
2-(2-Methoxyphenyl)-4-methylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a methoxyphenyl group and a methyl group makes it a valuable compound for various applications, particularly in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-4-methylpiperidine |
InChI |
InChI=1S/C13H19NO/c1-10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-2/h3-6,10,12,14H,7-9H2,1-2H3 |
InChI Key |
KBQZELJMWJQNDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC(C1)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.